molecular formula C21H44NO19P3 B12078186 1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)

1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)

Cat. No.: B12078186
M. Wt: 707.5 g/mol
InChI Key: WTLKSUKYZGKGDW-UHFFFAOYSA-N
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Description

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) is a synthetic phosphoinositide. This compound is a derivative of phosphatidylinositol, a class of lipids that play a crucial role in cellular signaling. The compound is often used in biochemical research to study the functions of phosphoinositides in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) typically involves the esterification of glycerol with hexanoic acid, followed by phosphorylation and subsequent coupling with myo-inositol bisphosphate. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, hexanoic acid, and myo-inositol bisphosphate.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to study oxidative stress responses in biological systems.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

    Hydrolysis: Glycerol, hexanoic acid, and myo-inositol bisphosphate.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

    Substitution: Phosphoinositide derivatives with different substituents on the phosphate groups.

Mechanism of Action

The mechanism of action of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) involves its interaction with specific proteins and enzymes involved in phosphoinositide signaling pathways. The compound can bind to phosphoinositide-binding domains of proteins, modulating their activity and localization within the cell. This interaction can influence various cellular processes, including signal transduction, cytoskeletal rearrangement, and membrane trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) is unique due to its specific acyl chain length and phosphorylation pattern, which can influence its interaction with proteins and its role in cellular signaling. The hexanoyl chains provide distinct biophysical properties compared to longer acyl chains, affecting membrane fluidity and protein binding .

Properties

Molecular Formula

C21H44NO19P3

Molecular Weight

707.5 g/mol

IUPAC Name

azane;[2-hexanoyloxy-3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexanoate

InChI

InChI=1S/C21H41O19P3.H3N/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-21-17(25)19(38-41(27,28)29)16(24)20(18(21)26)39-42(30,31)32;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);1H3

InChI Key

WTLKSUKYZGKGDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N

Origin of Product

United States

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